A Comprehensive Guide to the Physicochemical and Stability Characterization of 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one
A Comprehensive Guide to the Physicochemical and Stability Characterization of 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one
An In-depth Technical Guide Topic: Physicochemical Properties and Stability of 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Hydroxycyclohexyl)pyrrolidin-2-one is a molecule of interest featuring a γ-lactam (pyrrolidinone) ring system, a prevalent scaffold in many biologically active compounds.[1][2][3] The molecule's structure, which combines this heterocyclic core with a substituted cycloalkane, presents a unique profile for investigation. A thorough understanding of its physicochemical properties and stability is a non-negotiable prerequisite for any meaningful research and development, particularly in the pharmaceutical context. This data governs everything from formulation strategies and storage conditions to predicting in-vivo behavior and ensuring regulatory compliance.
Publicly available experimental data for this specific compound is limited. Therefore, this guide is structured not as a static data sheet, but as a strategic framework. It provides both predicted data and detailed, field-proven methodologies for the systematic characterization of 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one, empowering researchers to generate the robust data packages required for advanced development.
Molecular Identity and Core Structural Attributes
Accurate identification is the foundation of all subsequent analysis. The key identifiers for 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-hydroxycyclohexyl)pyrrolidin-2-one | [4] |
| CAS Number | 895581-20-1 | [4] |
| Molecular Formula | C₁₀H₁₇NO₂ | [5] |
| Molecular Weight | 183.25 g/mol | [5] |
| InChIKey | JQQONDVCJKOBDE-UHFFFAOYSA-N | [5] |
The molecule's structure consists of a saturated five-membered lactam ring attached via its nitrogen atom to a cyclohexane ring, which bears a hydroxyl group at the 4-position. The presence of the polar hydroxyl group and the hydrogen-bond accepting lactam carbonyl are expected to significantly influence its solubility and degradation pathways.
Physicochemical Properties: A Framework for Experimental Determination
While predicted data offers a starting point, experimental determination of physicochemical properties is critical. The following section outlines the essential parameters and the authoritative methods for their measurement.
Predicted and Analog-Derived Properties
To provide initial estimates, we can reference computationally predicted values and experimental data from a structurally similar analog, N-Cyclohexyl-2-pyrrolidone (CAS: 6837-24-7), which lacks the C4-hydroxyl group.
| Property | Predicted/Analog Value | Compound | Method/Source |
| XlogP | 0.4 | 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one | Predicted[5] |
| Melting Point | 12 °C | N-Cyclohexyl-2-pyrrolidone (Analog) | Experimental[6] |
| Boiling Point | 284 °C | N-Cyclohexyl-2-pyrrolidone (Analog) | Experimental[6] |
| Density | 1.007 g/cm³ | N-Cyclohexyl-2-pyrrolidone (Analog) | Experimental[6] |
Causality Insight: The addition of a hydroxyl group is expected to significantly increase the melting point and decrease the LogP value (increase hydrophilicity) of the target compound compared to its non-hydroxylated analog due to enhanced hydrogen bonding capabilities.
Experimental Protocol: Systematic Physicochemical Characterization
The following workflow provides a logical sequence for determining the key physicochemical parameters.
Caption: Workflow for systematic physicochemical characterization.
Protocol 2.2.1: Determination of Aqueous Solubility
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Rationale: Solubility is a fundamental property that dictates dissolution rate and bioavailability. The shake-flask method remains the gold standard for its determination.
-
Methodology:
-
Add an excess amount of 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one to a series of vials containing buffers of varying pH (e.g., 2.0, 4.5, 6.8, 7.4, 9.0) and purified water.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspensions to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
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Protocol 2.2.2: Determination of Dissociation Constant (pKa)
-
Rationale: The pKa of the cyclohexanol hydroxyl group will influence the molecule's charge state and thus its solubility and interaction with biological targets. Potentiometric titration is a direct and reliable method.
-
Methodology:
-
Dissolve a precisely weighed amount of the compound in a co-solvent system (e.g., water/methanol) if aqueous solubility is limited.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then a strong base (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the relevant buffer region in the titration curve.
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Stability Profile and Degradation Pathway Analysis
The stability of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. The γ-lactam ring within the 2-pyrrolidinone structure is the primary site of chemical instability.
Primary Degradation Pathway: Lactam Hydrolysis
The most anticipated degradation pathway for 2-pyrrolidinone derivatives is the hydrolysis of the cyclic amide (lactam) bond.[7] This reaction can be catalyzed by both acidic and basic conditions, leading to ring-opening and the formation of the corresponding γ-amino acid derivative, 4-amino-N-(4-hydroxycyclohexyl)butanoic acid.
Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products, elucidating degradation pathways, and developing a stability-indicating analytical method.[7][8] The workflow below outlines a standard approach.
Caption: Workflow for conducting forced degradation studies.
Protocol 3.2.1: Stress Condition Methodologies
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Trustworthiness Insight: Each stress condition should be run alongside a control sample (API in solvent at room temperature, protected from light) to differentiate stress-induced degradation from inherent instability in the analytical solvent. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the sample before analysis.[7]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at 60°C. Due to the high susceptibility of lactams to base hydrolysis, time points may be shorter (e.g., 30, 60, 120 minutes).[9] Neutralize before analysis.
-
Oxidative Degradation: Treat the compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[9] The potential for accelerated degradation in the presence of trace metals suggests a parallel experiment spiked with 0.5 mM iron chloride may be warranted.[10]
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) for an extended period (e.g., 48 hours).[9] Dissolve the sample in a suitable solvent for analysis.
-
Photostability: Expose the compound solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.
Recommended Analytical Methodologies
A validated, stability-indicating analytical method is the cornerstone of any stability study. It must be able to quantify the decrease in the parent compound and simultaneously detect and quantify any degradation products without interference.
Primary Technique: Stability-Indicating UPLC-MS/MS Method
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) provides the necessary selectivity and sensitivity for this task.[11][12]
Caption: Logical workflow for a stability-indicating assay.
Protocol 4.1.1: Exemplary UPLC-MS/MS Method Parameters
-
Expertise Insight: The choice of a gradient elution is critical. It ensures that the more polar degradation products (like the ring-opened amino acid) elute early, while the parent compound is retained sufficiently for good resolution from other impurities.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13][14]
-
Column: A high-resolution C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation of all components.
-
Detection (MS/MS): Operate in Multiple Reaction Monitoring (MRM) mode.
-
Parent Ion: Monitor the transition for 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one (e.g., m/z 184.1 -> fragment ions).
-
Degradant Ions: Monitor transitions for potential degradation products. For the primary hydrolytic degradant (4-amino-N-(4-hydroxycyclohexyl)butanoic acid), the expected parent ion would be m/z 202.1 (M+H)⁺.
-
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).
Conclusion
The characterization of 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one requires a systematic and scientifically rigorous approach. While publicly available data is scarce, the methodologies outlined in this guide provide a comprehensive framework for its complete evaluation. The primary stability liability is the hydrolytic cleavage of the γ-lactam ring, a pathway that must be carefully monitored under various pH and temperature conditions. The development of a validated, stability-indicating UPLC-MS/MS method is the critical tool that enables all stability assessments. By following these protocols, researchers can generate the high-quality, trustworthy data necessary to advance the development of this compound with confidence.
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